molecular formula C10H20N2O2 B2412124 tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate CAS No. 1897768-54-5

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate

Cat. No.: B2412124
CAS No.: 1897768-54-5
M. Wt: 200.282
InChI Key: IQRRHMJDTILEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate” is a chemical compound with the molecular weight of 200.28 . It is also known by its IUPAC name, "this compound" . The compound is stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an oil that is stored at 4°C . It has a molecular weight of 200.28 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Application in Insecticide Synthesis : This compound was utilized in the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. Key steps included cocyclization processes to produce various analogues with significant yields (Brackmann et al., 2005).

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), showcasing its versatility in medicinal chemistry (Zhao et al., 2017).

  • Enantioselective Synthesis : The compound is critical for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its utility in stereoselective chemical processes (Ober et al., 2004).

Chemical Reactions and Processes

  • Role in Diels-Alder Reactions : It is used in Diels-Alder reactions, demonstrating its involvement in important synthetic organic transformations (Padwa et al., 2003).

  • Source of Synthons : It acts as a source for the MeNHCH2− synthon, a crucial component in various synthetic routes (Guijarro et al., 1996).

  • Asymmetric Mannich Reaction : This compound is synthesized through asymmetric Mannich reactions, underscoring its importance in producing chiral compounds (Yang et al., 2009).

  • Metalation and Alkylation Studies : Its derivatives have been studied for their ability to undergo metalation and alkylation, key reactions in organic synthesis (Sieburth et al., 1996).

  • N-Methylation of Carbamate Derivatives : It reacts by N-methylation in a selective manner, indicative of its reactivity and potential in synthetic chemistry (Easton et al., 1991).

  • Cyclizative CO2 Fixation : This compound is involved in cyclizative atmospheric CO2 fixation, demonstrating its role in innovative and environmentally relevant chemical processes (Takeda et al., 2012).

  • Synthesis of Antiarrhythmic and Hypotensive Agents : It has been used in the synthesis of compounds exhibiting antiarrhythmic and hypotensive properties (Chalina et al., 1998).

  • Glycosylative Transcarbamylation : It undergoes glycosylative transcarbamylation, enabling the creation of anomeric 2-deoxy-2-amino sugar carbamates, crucial in glycopeptide synthesis (Henry & Lineswala, 2007).

  • Deprotection in Synthesis : Aqueous phosphoric acid is used for its deprotection, indicating its role in multi-step synthetic procedures (Li et al., 2006).

  • Physicochemical and Pharmacokinetic Studies : Its derivatives have been evaluated for their physicochemical and pharmacokinetic properties in medicinal chemistry (Westphal et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)cyclopropyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRRHMJDTILEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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